5-Methylpentacosane
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Overview
Description
5-Methylpentacosane is a long-chain hydrocarbon with the molecular formula C26H54. It is a derivative of pentacosane, characterized by the presence of a methyl group at the fifth carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpentacosane typically involves the alkylation of pentacosane. One common method is the Friedel-Crafts alkylation, where pentacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the direct alkylation of long-chain alkanes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpentacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes
Scientific Research Applications
5-Methylpentacosane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylpentacosane in biological systems involves its role as a pheromone or signaling molecule. In insects, it acts as a behavioral synergist, enhancing the effectiveness of other pheromones. The molecular targets include olfactory receptors, which detect the compound and trigger specific behavioral responses .
Comparison with Similar Compounds
Pentacosane: The parent compound without the methyl group.
7-Methyltricosane: Another methylated alkane with similar properties but a different carbon chain length.
5,11-Dimethylpentacosane: A related compound with two methyl groups, known for its role in insect communication.
Uniqueness: 5-Methylpentacosane is unique due to its specific methylation pattern, which influences its physical properties and biological activity. Its role as a pheromone component in certain insect species highlights its importance in ecological and behavioral studies .
Properties
CAS No. |
22331-49-3 |
---|---|
Molecular Formula |
C26H54 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
5-methylpentacosane |
InChI |
InChI=1S/C26H54/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-26(3)24-7-5-2/h26H,4-25H2,1-3H3 |
InChI Key |
YEIGKGQALVCSKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCC |
Origin of Product |
United States |
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